molecular formula C6H13Cl2O2P B8738016 Phosphorodichloridic acid, hexyl ester CAS No. 53121-39-4

Phosphorodichloridic acid, hexyl ester

Cat. No. B8738016
Key on ui cas rn: 53121-39-4
M. Wt: 219.04 g/mol
InChI Key: DSALCQNSJMUGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800672B2

Procedure details

Under an argon stream, 10 g of trans-1,4-cyclohexane dimethanol (CHDM), 15.25 mL (14.03 g) of N-methyl morpholine (NMM), and 50 mL of methylene chloride were transferred into a 250 mL flash equipped with a funnel. The solution in the flask was cooled down to −40° C. with stirring. A solution of 15.19 g of hexyl phosphoro-dichloridate (HOP) in 20 mL of methylene chloride was added through the funnel, and an additional 10 mL of methylene chloride was used to flush through the funnel. The mixture was then brought up to room temperature gradually and kept stirring for four hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.25 mL
Type
reactant
Reaction Step Two
Quantity
15.19 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C@H:1]1([CH2:9][OH:10])[CH2:6][CH2:5][C@H:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.CN1CCOCC1.P(Cl)(Cl)(=O)OCCCCCC>C(Cl)Cl>[CH2:3]1[CH:4]([CH2:7][OH:8])[CH2:5][CH2:6][CH:1]([CH2:9][OH:10])[CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[C@H]1(CC[C@H](CC1)CO)CO
Step Two
Name
Quantity
15.25 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
15.19 g
Type
reactant
Smiles
P(OCCCCCC)(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a funnel
CUSTOM
Type
CUSTOM
Details
to flush through the funnel
CUSTOM
Type
CUSTOM
Details
was then brought up to room temperature
STIRRING
Type
STIRRING
Details
kept stirring for four hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
C1CC(CCC1CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06800672B2

Procedure details

Under an argon stream, 10 g of trans-1,4-cyclohexane dimethanol (CHDM), 15.25 mL (14.03 g) of N-methyl morpholine (NMM), and 50 mL of methylene chloride were transferred into a 250 mL flash equipped with a funnel. The solution in the flask was cooled down to −40° C. with stirring. A solution of 15.19 g of hexyl phosphoro-dichloridate (HOP) in 20 mL of methylene chloride was added through the funnel, and an additional 10 mL of methylene chloride was used to flush through the funnel. The mixture was then brought up to room temperature gradually and kept stirring for four hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.25 mL
Type
reactant
Reaction Step Two
Quantity
15.19 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C@H:1]1([CH2:9][OH:10])[CH2:6][CH2:5][C@H:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.CN1CCOCC1.P(Cl)(Cl)(=O)OCCCCCC>C(Cl)Cl>[CH2:3]1[CH:4]([CH2:7][OH:8])[CH2:5][CH2:6][CH:1]([CH2:9][OH:10])[CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[C@H]1(CC[C@H](CC1)CO)CO
Step Two
Name
Quantity
15.25 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
15.19 g
Type
reactant
Smiles
P(OCCCCCC)(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a funnel
CUSTOM
Type
CUSTOM
Details
to flush through the funnel
CUSTOM
Type
CUSTOM
Details
was then brought up to room temperature
STIRRING
Type
STIRRING
Details
kept stirring for four hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
C1CC(CCC1CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06800672B2

Procedure details

Under an argon stream, 10 g of trans-1,4-cyclohexane dimethanol (CHDM), 15.25 mL (14.03 g) of N-methyl morpholine (NMM), and 50 mL of methylene chloride were transferred into a 250 mL flash equipped with a funnel. The solution in the flask was cooled down to −40° C. with stirring. A solution of 15.19 g of hexyl phosphoro-dichloridate (HOP) in 20 mL of methylene chloride was added through the funnel, and an additional 10 mL of methylene chloride was used to flush through the funnel. The mixture was then brought up to room temperature gradually and kept stirring for four hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.25 mL
Type
reactant
Reaction Step Two
Quantity
15.19 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C@H:1]1([CH2:9][OH:10])[CH2:6][CH2:5][C@H:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.CN1CCOCC1.P(Cl)(Cl)(=O)OCCCCCC>C(Cl)Cl>[CH2:3]1[CH:4]([CH2:7][OH:8])[CH2:5][CH2:6][CH:1]([CH2:9][OH:10])[CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[C@H]1(CC[C@H](CC1)CO)CO
Step Two
Name
Quantity
15.25 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
15.19 g
Type
reactant
Smiles
P(OCCCCCC)(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a funnel
CUSTOM
Type
CUSTOM
Details
to flush through the funnel
CUSTOM
Type
CUSTOM
Details
was then brought up to room temperature
STIRRING
Type
STIRRING
Details
kept stirring for four hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
C1CC(CCC1CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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